6-chloro-7-[(2-fluorophenyl)methoxy]-4-methyl-2H-chromen-2-one
Description
6-Chloro-7-[(2-fluorophenyl)methoxy]-4-methyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a chlorine atom at position 6, a 2-fluorobenzyloxy group at position 7, and a methyl group at position 2. The fluorine atom on the benzyloxy substituent enhances metabolic stability and modulates electronic properties through its electron-withdrawing nature .
Properties
IUPAC Name |
6-chloro-7-[(2-fluorophenyl)methoxy]-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFO3/c1-10-6-17(20)22-15-8-16(13(18)7-12(10)15)21-9-11-4-2-3-5-14(11)19/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJJEDWOUQQYSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-[(2-fluorophenyl)methoxy]-4-methyl-2H-chromen-2-one typically involves the reaction of 6-chloro-4-methyl-2H-chromen-2-one with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-chloro-7-[(2-fluorophenyl)methoxy]-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromenone moiety to chromanol derivatives.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce chromanol derivatives.
Scientific Research Applications
6-chloro-7-[(2-fluorophenyl)methoxy]-4-methyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-7-[(2-fluorophenyl)methoxy]-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Substituent Variations at Position 7
Electronic and Steric Effects :
- 2-Chlorobenzyloxy Analogs (e.g., : C₂₂H₁₄Cl₂O₃): Replacing fluorine with chlorine increases lipophilicity (Cl: logP ~2.8 vs. The chlorine atom’s larger atomic radius may sterically hinder interactions with target enzymes compared to fluorine .
- 2,4-Dichlorobenzyloxy Derivatives (: C₂₂H₁₃Cl₃O₃): Additional chlorine at position 4 of the benzyl group further elevates hydrophobicity, which could enhance blood-brain barrier penetration but reduce aqueous solubility .
- 2-Methoxybenzyloxy Derivatives (: C₂₀H₁₉ClO₄): Methoxy groups are electron-donating, contrasting with fluorine’s electron-withdrawing effect. This substitution may reduce oxidative stability but improve hydrogen-bonding capacity .
Reactivity and Pharmacokinetics :
Modifications at Position 4
Variations at Position 6
- Hexyl Substitution (: C₂₈H₃₄O₄): A hexyl chain at position 6 drastically increases hydrophobicity (logP ~6.5), making the compound prone to accumulation in lipid-rich tissues.
Pharmacological Activity
- Antioxidant and Anticancer Effects : Fluorine’s electron-withdrawing nature enhances the stability of radical intermediates in antioxidant mechanisms (). Chlorine analogs () may exhibit stronger antibacterial activity due to increased membrane disruption .
- Metabolic Stability : Fluorine’s bioisosteric replacement of hydrogen () reduces susceptibility to cytochrome P450 oxidation, extending half-life compared to methoxy or hydroxyl groups .
Crystallographic and Intermolecular Interactions
- π-π Stacking : The 4-phenyl derivative () exhibits π-π interactions between aromatic rings (3.8–4.2 Å spacing), while the methyl group in the target compound favors van der Waals contacts .
- Hydrogen Bonding : Fluorine’s electronegativity enables weak C–H···F interactions (3.0–3.5 Å), absent in chlorine or methoxy analogs .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Calculated using ChemDraw.
Biological Activity
6-Chloro-7-[(2-fluorophenyl)methoxy]-4-methyl-2H-chromen-2-one is a synthetic compound belonging to the chromenone family, characterized by its unique structural features that enhance its biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name indicates the presence of a chloro group and a methoxy group attached to a chromenone core, along with a fluorophenyl moiety. Its molecular formula is , with a molecular weight of approximately 360.77 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | 6-chloro-7-[(2-fluorophenyl)methoxy]-4-methyl-2H-chromen-2-one |
| Molecular Formula | |
| Molecular Weight | 360.77 g/mol |
The biological activity of 6-chloro-7-[(2-fluorophenyl)methoxy]-4-methyl-2H-chromen-2-one can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as monoamine oxidase (MAO) and cholinesterases (AChE and BChE). For instance, derivatives of similar chromenone structures have demonstrated significant inhibition against MAO A and B, with IC50 values around 1 μM for selective inhibitors .
- Receptor Binding : The compound may interact with various cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.
- Gene Expression Modulation : It can affect the expression of genes involved in critical biological processes, potentially altering cellular responses to stress or injury.
Biological Activities
Research indicates that compounds within the chromenone family exhibit diverse biological activities, including:
- Antioxidant Properties : Compounds like 6-chloro-7-[(2-fluorophenyl)methoxy]-4-methyl-2H-chromen-2-one have shown potential in scavenging free radicals, which can mitigate oxidative stress-related damage.
- Anticancer Activity : Studies have reported that structurally similar compounds possess antiproliferative effects against various cancer cell lines. For example, certain derivatives have demonstrated IC50 values in the low micromolar range against MCF-7 breast cancer cells .
Structure-Activity Relationships (SAR)
The biological activity of 6-chloro-7-[(2-fluorophenyl)methoxy]-4-methyl-2H-chromen-2-one is influenced by its structural components:
- Halogen Substituents : The presence of chlorine and fluorine atoms enhances lipophilicity and alters electronic properties, which can improve enzyme binding affinity.
- Methoxy Group : This functional group contributes to the compound's ability to modulate biological targets effectively.
- Core Structure : The chromenone framework is essential for maintaining the compound's stability and reactivity towards biological systems.
Case Studies
Several studies have highlighted the biological efficacy of chromenone derivatives:
- Inhibition of Cholinesterases : A study evaluated various chromenone derivatives for their ability to inhibit AChE and BChE, revealing that some compounds exhibited significant inhibitory activity with IC50 values ranging from 7 to 8 μM .
- Antitumor Activity : A recent investigation into related compounds showed varying degrees of antiproliferative activity across different cancer cell lines, indicating that modifications in structure can lead to enhanced therapeutic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
